molecular formula C16H14N6O2S B13897626 3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide

3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide

Cat. No.: B13897626
M. Wt: 354.4 g/mol
InChI Key: QTUBLCAQIQRUOD-UHFFFAOYSA-N
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Description

3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-b]pyridine derivatives family, which are known for their potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to various cancers .

Preparation Methods

The synthesis of 3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the condensation of readily available starting materials followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions could yield amines or alcohols .

Scientific Research Applications

3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a TRK inhibitor, which could be used in the treatment of cancers such as colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma . Additionally, its unique structure makes it a valuable tool in drug design and discovery .

Mechanism of Action

The mechanism of action of 3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide involves its interaction with TRKs. Upon binding to the TRK receptors, the compound inhibits their kinase activity, thereby blocking the downstream signaling pathways that are responsible for cell proliferation, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and progression . The molecular targets and pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide exhibits unique properties that make it a promising candidate for therapeutic applications. Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as those with different substituents on the pyrazole or pyridine rings. These compounds may also act as TRK inhibitors but can vary in their potency, selectivity, and pharmacokinetic properties . The uniqueness of 3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide lies in its specific molecular structure, which provides a balance between efficacy and safety in preclinical studies .

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-[4-(3-methylimidazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide

InChI

InChI=1S/C16H14N6O2S/c1-21-10-18-9-15(21)13-5-6-19-16-14(13)8-20-22(16)11-3-2-4-12(7-11)25(17,23)24/h2-10H,1H3,(H2,17,23,24)

InChI Key

QTUBLCAQIQRUOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=C3C=NN(C3=NC=C2)C4=CC(=CC=C4)S(=O)(=O)N

Origin of Product

United States

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